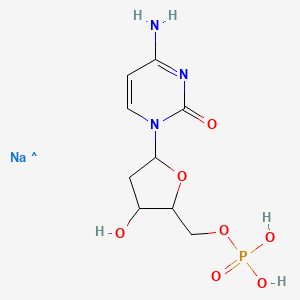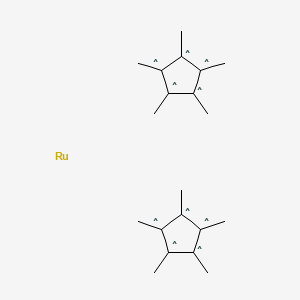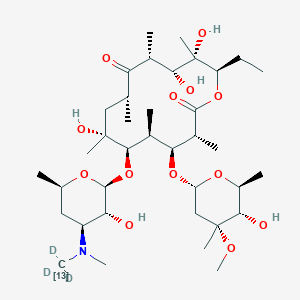
Chromium(III) acetate hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III) acetate hydroxide is a coordination complex with the formula ([Cr_2(OH)_3(OAc)_3]_4). It appears as a dark violet solid and crystallizes as a triacontatetrahydrate, meaning it contains 34 molecules of water of crystallization . This compound is water-soluble and is known for its unique structure, which includes binuclear chromium subunits linked by acetate and hydroxide ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) acetate hydroxide can be synthesized by reacting chromium(III) oxide with acetic acid. The reaction typically involves heating the mixture under reflux conditions. The resulting product is then crystallized from the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process may include additional steps such as filtration and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) acetate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions often involve other carboxylates or hydroxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species .
Scientific Research Applications
Chromium(III) acetate hydroxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Similar in structure but lacks the hydroxide ligands.
Chromium(II) acetate: Contains chromium in a lower oxidation state and has different reactivity.
Chromium(III) chloride: Another common chromium(III) compound with distinct properties and uses.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C14H32Cr3O16 |
|---|---|
Molecular Weight |
612.38 g/mol |
IUPAC Name |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 |
InChI Key |
XYQQGESWGNLKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















